3-Isocyanato-1,1,5-trimethylcyclohexane
Description
Structure
3D Structure
Properties
CAS No. |
79129-95-6 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-isocyanato-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C10H17NO/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 |
InChI Key |
URTHTVUJNWVGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors
Industrial-Scale Synthesis of Isophorone (B1672270) Diisocyanate (IPDI)
The final and most critical step in the industrial production of IPDI is the reaction of isophorone diamine (IPDA) with phosgene (B1210022). wikipedia.org888chem.com This phosgenation reaction converts the two primary amine groups of IPDA into isocyanate groups. The reaction is typically controlled at temperatures between 20-50°C for the initial phase, which takes about 2-4 hours. 888chem.com Following the initial phosgenation, a hydrolysis reaction with an aqueous sodium hydroxide (B78521) solution is carried out at 50-80°C for 1-2 hours to yield the final diisocyanate. 888chem.com The crude IPDI is then purified through distillation to remove unreacted materials and impurities. wikipedia.org888chem.com An alternative approach involves the use of triphosgene, a solid phosgene equivalent, which is considered a safer alternative for industrial-scale production. google.com
Chemical Precursors and Reaction Networks Leading to Trimethylcyclohexane Isocyanates
The synthesis of IPDI is built upon a network of reactions starting from readily available industrial chemicals. The primary precursor for the entire synthesis is acetone (B3395972). mdpi.comresearchgate.net
Acetone to Isophorone: The first stage involves the base-catalyzed self-condensation of three acetone molecules to form isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). scribd.comgoogle.com This reaction can be performed in either a liquid or vapor phase. mdpi.com In the liquid phase, homogeneous catalysts like aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common. mdpi.com Vapor-phase synthesis utilizes solid heterogeneous catalysts. mdpi.com The reaction proceeds through several intermediates, including diacetone alcohol and mesityl oxide. mdpi.comresearchgate.net
Isophorone to Isophorone Diamine (IPDA): The next key intermediate is isophorone diamine (IPDA), which is synthesized from isophorone. This conversion is typically achieved through a process involving hydrocyanation, followed by reductive amination. wikipedia.orgatamanchemicals.com Isophorone reacts with hydrogen cyanide to form isophorone nitrile. intratec.usatamanchemicals.com This nitrile is then subjected to reductive amination with ammonia (B1221849) and hydrogen over a catalyst, yielding IPDA. wikipedia.orgatamanchemicals.comatamanchemicals.com The resulting IPDA is a mixture of cis and trans stereoisomers. wikipedia.orgwikipedia.org
Isophorone Diamine (IPDA) to Isophorone Diisocyanate (IPDI): As detailed in the previous section, the final step is the phosgenation of the cis and trans isomer mixture of IPDA to produce IPDI. chemicalbook.com This reaction creates the final product, which is a mixture of cis and trans IPDI isomers, typically in a 75:25 ratio, respectively. paint.org
Optimization of Synthesis Conditions for Enhanced Product Selectivity
The unique structure of IPDI, with its primary and secondary isocyanate groups, presents opportunities for selective reactions, which is a key area of research and process optimization. wikipedia.orgresearchgate.net The cis and trans isomers of IPDI also exhibit different selectivities. paint.org
Control of Isomer Ratio: The cis/trans isomer ratio of the precursor, IPDA, can be influenced during its synthesis. For example, using a combination of a ruthenium catalyst in a first, lower-temperature step (e.g., 40-60°C) and a cobalt catalyst in a second, higher-temperature step (100-140°C) can produce IPDA with a high cis content. google.com The final cis/trans ratio of IPDA can also be adjusted through fractional distillation. google.com
Reaction Selectivity: The reactivity of IPDI's two isocyanate groups is dependent on temperature and the type of catalyst used. paint.org For instance, in urethane (B1682113) reactions, metal catalysts like dibutyltin (B87310) dilaurate (DBTL) not only accelerate the reaction but also improve the selectivity, favoring the reaction of the secondary isocyanate group. paint.orgevonik.com Studies have shown that with a DBTL catalyst, the trans-isomer of IPDI exhibits significantly higher selectivity than the cis-isomer. paint.org Lowering the reaction temperature generally increases selectivity. For example, in an uncatalyzed reaction with n-butanol, the selectivity increased from 3.9 at 100°C to 5.5 at 20°C. paint.org
Process Optimization: Research has focused on optimizing the synthesis of the isophorone precursor. Using microreactor technology with a KOH catalyst at 280°C has achieved an isophorone selectivity of approximately 90%. mdpi.com In the synthesis of IPDA, optimizing conditions for the intermediate isophoronenitrile, such as using ammonium (B1175870) chloride and a DMF reaction medium at 70°C, can lead to yields as high as 94.9%. researchgate.net Further optimization of the hydrogenation step to produce IPDA can achieve yields of 95.6%. researchgate.net Additionally, controlling the level of impurities in the IPDA feedstock for phosgenation is crucial; for instance, keeping secondary amine impurities below 0.5 wt% can improve the quality and color stability of the final IPDI product. google.com
Data Tables
Table 1: Optimized Conditions for Isophoronenitrile Synthesis researchgate.net
| Parameter | Optimized Value |
| Acidification Reagent | NH4Cl |
| Reaction Medium | DMF |
| Isophorone | 0.0669 mol |
| NaCN | 0.048 mol |
| NH4Cl (6 mol·L-1) | 5 mL |
| Temperature | 70°C |
| Reaction Time | 4 h |
| Yield | 94.9% |
Table 2: Optimized Conditions for Isophoronediamine Synthesis researchgate.net
| Parameter | Optimized Value |
| Temperature | 120°C |
| Hydrogen Pressure | 6 MPa |
| Ammonia Pressure | 0.2 MPa |
| Catalyst | 2 g Raney Co |
| Reaction Time | 8 h |
| Yield | 95.6% |
Table 3: Effect of Temperature on IPDI Selectivity (Uncatalyzed Reaction with 1-Butanol) paint.org
| Temperature (°C) | Selectivity (Γ) |
| 20 | 5.5 |
| 100 | 3.9 |
Reaction Mechanisms and Kinetic Studies of Isocyanates
Fundamental Reaction Pathways of Isocyanate Functional Groups
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgresearchgate.net This reactivity is the cornerstone of urethane (B1682113) and urea (B33335) chemistry. The primary reaction pathways involve compounds with active hydrogen atoms, such as alcohols, amines, and water. researchgate.net
Reaction with Alcohols (Urethane Formation): The reaction between an isocyanate and an alcohol produces a urethane linkage. This exothermic reaction is the basis for the formation of polyurethanes when diisocyanates or polyisocyanates react with diols or polyols. wikipedia.orgresearchgate.net
R-NCO + R'-OH → R-NH-CO-OR'
Reaction with Amines (Urea Formation): Isocyanates react rapidly with primary and secondary amines to form urea linkages. This reaction is generally much faster than the reaction with alcohols and typically does not require catalysis. researchgate.netresearchgate.net The reaction with a primary amine is as follows:
R-NCO + R'-NH₂ → R-NH-CO-NH-R'
Reaction with Water: The reaction of an isocyanate with water proceeds in two steps. First, an unstable carbamic acid intermediate is formed, which then decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a stable urea linkage. wikipedia.orgresearchgate.net This reaction is critical in the production of polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org
R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
R-NCO + R-NH₂ → R-NH-CO-NH-R
Self-Reactions: Under certain conditions, particularly with catalysis, isocyanates can react with themselves. A common self-reaction is trimerization, where three isocyanate groups react to form a highly stable, six-membered isocyanurate ring. wikipedia.org They can also react with urethane and urea linkages to form allophanate (B1242929) and biuret (B89757) structures, respectively, which introduce cross-linking into the polymer network. researchgate.net
The reactivity of the isocyanate group is influenced by the electronic nature of its substituent (R-group). Electron-withdrawing groups increase the electrophilicity of the carbon atom, enhancing reactivity, while electron-donating groups reduce it. researchgate.net Consequently, aromatic isocyanates are typically more reactive than aliphatic isocyanates. researchgate.netpcimag.com
Investigation of Differential Reactivity in Unsymmetrical Trimethylcyclohexane Diisocyanates
A prominent example of an unsymmetrical trimethylcyclohexane diisocyanate is Isophorone (B1672270) Diisocyanate (IPDI), which is a cycloaliphatic diisocyanate produced from isophorone diamine. wikipedia.org IPDI is a mixture of cis and trans isomers, each of which is unsymmetrical and possesses two isocyanate groups with distinct chemical environments and reactivities. wikipedia.orgpaint.org One isocyanate group is secondary (attached directly to the cyclohexane (B81311) ring), while the other is primary (attached to the ring via a methylene (B1212753) group). researchgate.net
This structural difference leads to a significant disparity in their reaction rates. The primary isocyanate group is more sterically hindered by a neighboring methyl group on the cyclohexane ring. researchgate.net As a result, the secondary (cycloaliphatic) isocyanate group is generally more reactive than the primary isocyanate group. paint.orgresearchgate.net This inherent difference in reactivity is a key feature of IPDI chemistry, allowing for selective reactions and the synthesis of well-defined prepolymers with low residual monomer content. wikipedia.orgpaint.org
The selectivity of the reaction can be quantified by the ratio of the rate constants for the secondary versus the primary NCO group. This ratio is not constant and is significantly influenced by several factors:
Temperature: Lowering the reaction temperature generally increases the selectivity, favoring the reaction of the more reactive secondary NCO group. paint.org
Steric Hindrance of the Co-reactant: Using a more sterically hindered alcohol (e.g., a secondary alcohol like 2-butanol (B46777) versus a primary alcohol like 1-butanol) further enhances the selectivity towards the less hindered secondary NCO group of IPDI. paint.org
Catalysis: The choice of catalyst can have a dramatic effect on selectivity, and can even invert the natural order of reactivity. This is discussed in more detail in section 3.4. researchgate.netpaint.org
Studies have reported the reactivity difference between the two NCO groups to be in the range of 0.2:1 to 12:1, depending on the specific reaction conditions. paint.org This differential reactivity is a significant advantage in many applications, enabling precise control over the polymer architecture. paint.org
Kinetic Modeling and Determination of Reaction Rate Constants for Urethane and Urea Formations
The kinetics of the reactions of IPDI with alcohols (urethane formation) and water (leading to urea formation) have been investigated to understand and predict polymer formation. Kinetic studies, often performed using Fourier Transform Infrared (FTIR) spectroscopy to monitor the consumption of the NCO peak at approximately 2270 cm⁻¹, show that these reactions exhibit complex behavior. researchgate.net
For both the catalyzed isocyanate/alcohol and isocyanate/water reactions, the kinetic data indicate that the process typically follows second-order kinetics in the initial stages. researchgate.net However, as the concentration of urethane or urea products builds up, the reaction can transition to a third-order model. This acceleration is attributed to the autocatalytic effect of the newly formed urethane and urea groups, which can form hydrogen bonds and activate the reactants. researchgate.net
The table below presents relative rate constants for the reaction of the first (more reactive) and second (less reactive) NCO groups of various diisocyanates with hydroxyl groups, illustrating the position of IPDI among other common isocyanates.
Data sourced from PCI Magazine. pcimag.com
This data highlights that IPDI, like other aliphatic isocyanates, is significantly less reactive than aromatic isocyanates like TDI and MDI, necessitating the use of catalysts for most practical applications. pcimag.com
Role of Catalysis in Accelerating Isocyanate Reactions
Catalysis is essential for controlling the rate and selectivity of isocyanate reactions, particularly for less reactive aliphatic systems like IPDI. pcimag.com Catalysts can be broadly classified into Lewis acids (typically organometallic compounds) and Lewis bases (typically tertiary amines). researchgate.net
Organometallic Catalysts (Lewis Acids): Dibutyltin (B87310) dilaurate (DBTDL) is a highly effective and widely used catalyst for the isocyanate-alcohol reaction. researchgate.net For IPDI, DBTDL significantly accelerates the reaction and, crucially, enhances the natural selectivity. It preferentially catalyzes the reaction of the secondary (cycloaliphatic) isocyanate group. researchgate.netpaint.org This increased selectivity is advantageous for producing prepolymers with a narrow molecular weight distribution and low viscosity. paint.org The proposed mechanism involves the formation of a complex between the tin catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack.
Tertiary Amine Catalysts (Lewis Bases): Tertiary amines are also common catalysts, particularly for the isocyanate-water reaction (gelling reaction in foams). However, their effect on the selectivity of IPDI can be markedly different from that of tin catalysts. While most tertiary amines show little effect on selectivity, certain ones, most notably 1,4-diazabicyclo[2.2.2]octane (DABCO), can invert the selectivity. paint.org In the presence of DABCO, the primary isocyanate group of IPDI becomes the more reactive one. researchgate.netpaint.org One proposed mechanism for this inversion is that a complex forms between DABCO and the alcohol, and this complex is then sterically directed towards the less-hindered primary NCO group. Another possibility is a pre-coordination of the amine with the more reactive secondary NCO group, which sterically blocks it and allows the alcohol to react preferentially with the primary NCO group. paint.org
The table below summarizes the effect of different catalyst types on the reactivity of IPDI's isocyanate groups.
Information compiled from multiple sources. researchgate.netresearchgate.netpaint.org
This ability to tune the reaction rate and selectivity through the judicious choice of catalyst makes IPDI a versatile monomer for a wide range of high-performance polyurethane applications. paint.org
Polymerization Science and Advanced Material Synthesis
Polyurethane and Polyurea Polymerization Mechanisms Involving Trimethylcyclohexane Isocyanates
Isophorone (B1672270) diisocyanate (IPDI), a cycloaliphatic diisocyanate, is a key monomer in the synthesis of polyurethanes and polyureas. A defining characteristic of IPDI is the differential reactivity of its primary and secondary isocyanate (NCO) groups. This feature allows for selective reactions with compounds containing hydroxyl groups, which is particularly advantageous in creating prepolymers with a low residual monomer content. The distinct reactivity between the NCO groups is crucial for controlling the polymerization process. The more reactive group can react with a polyol, leaving the less reactive group available for subsequent polymerization reactions, which helps to prevent premature chain extension and allows for better control over the final polymer structure.
The synthesis of polyurethanes typically involves a two-step reaction. The first step is the formation of an NCO-terminated prepolymer, and the second is the coupling of this prepolymer with a polyol. The properties of the final polyurethane material are heavily influenced by these prepolymerization reactions.
Polyureas are formed through the reaction of a diisocyanate with a primary diamine. This reaction is generally much faster than the reaction with primary alcohols to form polyurethanes due to the higher nucleophilicity of primary amines. mdpi.comprimeauxassociates.com Industrial polyureas are typically synthesized via two main pathways: the rapid and highly exothermic diamine-diisocyanate pathway, and the slower, milder water-diisocyanate pathway. mdpi.com The latter is often used in the production of foams through carbon dioxide gas-mediated polymer expansion. mdpi.com
The reaction of isocyanates with water is a critical factor, especially in aqueous systems. This reaction can lead to the formation of carbamic acids, which can then decompose into primary amines and carbon dioxide. These amines can then react with other isocyanate groups, leading to uncontrolled polymerization and deviations from the desired stoichiometry. tue.nl
Design and Synthesis of Copolymers Utilizing Isophorone Diisocyanate (IPDI)
Isophorone diisocyanate (IPDI) is a versatile monomer used in the design and synthesis of a variety of copolymers, particularly polyurethane and polyurea-based materials. Its asymmetrical structure, with isocyanate groups of differing reactivity, allows for precise control over the polymer architecture. This is particularly useful in the synthesis of prepolymers, where one isocyanate group can react selectively, leaving the other available for subsequent chain extension or crosslinking reactions.
In the synthesis of polyurethane-urea copolymers, a common approach involves a two-step process. First, an isocyanate-terminated prepolymer is synthesized by reacting IPDI with a polyol, such as poly(caprolactone) diol (PCL) or poly(tetramethylene glycol) (PTMG). acs.orgosti.gov In the second step, this prepolymer is chain-extended with a diamine. The choice of diisocyanate and polyol components significantly influences the properties of the resulting copolymer. For instance, aliphatic diisocyanates like IPDI and hexamethylene diisocyanate (HDI) are known to produce resins with lower viscosities compared to their aromatic counterparts. acs.orgosti.gov
The properties of copolymers can be further tailored by incorporating different monomers. For example, polyurethane acrylates can be synthesized by end-capping hydroxyl-terminated polyurethanes with methacryloyl chloride. metu.edu.tr This introduces acrylate (B77674) functionalities that can be subsequently polymerized, leading to crosslinked networks.
The synthesis of water-soluble polyurethanes often involves the incorporation of hydrophilic monomers like dimethylolpropionic acid (DMPA). The water solubility of these copolymers is dependent on factors such as the molecular weight of the polyol (e.g., polyethylene (B3416737) glycol), the molar ratio of the polyol to IPDI, and the DMPA content. nih.gov
Crosslinking and Network Formation in Polymeric Systems
Crosslinking is a critical process in the formation of polymeric networks, transforming linear or branched polymers into three-dimensional structures with enhanced mechanical and thermal properties. In polyurethane systems derived from isophorone diisocyanate (IPDI), crosslinking can be achieved through various methods.
One common approach is to use multifunctional reactants during the polymerization process. For instance, using a tri-functional or higher-functionality alcohol instead of a diol, or a tri-functional isocyanate to replace a portion of the diisocyanate, can introduce branching and lead to a crosslinked network. This is known as internal crosslinking. carbodiimide.com
Alternatively, external crosslinking involves adding a crosslinking agent to the polyurethane before curing. carbodiimide.com Polyisocyanates, such as IPDI trimers, are often used as external crosslinkers for waterborne polyurethanes. carbodiimide.com These can be either hydrophobic, requiring high shear for dispersion, or hydrophilically modified for easier incorporation into aqueous systems. carbodiimide.com The addition of these crosslinkers leads to the formation of a crosslinked film upon curing, improving properties like water resistance, chemical resistance, and mechanical strength. carbodiimide.com
The formation of the crosslinked network can be monitored using techniques like dynamic mechanical analysis (DMA), which tracks the evolution of the storage modulus (G') during curing. This provides quantitative information about the formation of the transient crosslinking network. researchgate.net Infrared spectroscopy can also be used to identify the formation of urethane (B1682113) bonds and hydrogen bonding between the hard segments of the polymer network. researchgate.net
In some applications, dynamic covalent bonds, such as diselenide bonds, can be integrated into the polyurethane network. acs.org These bonds can undergo exchange reactions under mild conditions, allowing for reprocessing of the crosslinked material. acs.org
Prepolymer Synthesis and Molecular Weight Control Strategies
The synthesis of prepolymers is a fundamental step in the production of polyurethanes, allowing for control over the final properties of the material. mdpi.com A common method involves reacting a diisocyanate, such as isophorone diisocyanate (IPDI), with a polyol, like polyethylene glycol (PEG), to form an isocyanate-terminated prepolymer. mdpi.comnih.gov
A key challenge in prepolymer synthesis is controlling the molecular weight and minimizing the content of residual monomeric diisocyanate. One strategy to achieve this is to use a high NCO:OH ratio during the reaction. While this can lead to a prepolymer with a low oligomer content, it often results in a high concentration of unreacted IPDI monomer. google.com To address this, a subsequent distillation step can be employed to remove the excess monomer, yielding a prepolymer with a low residual IPDI content. google.com
The asymmetric nature of IPDI, with its two isocyanate groups of differing reactivity, is advantageous for controlling the prepolymerization reaction. mdpi.com The more reactive isocyanate group can selectively react with the polyol, while the less reactive group remains available for further reactions, helping to prevent uncontrolled chain extension. mdpi.com
The molecular weight of the resulting polymer can be influenced by the reactivity of the monomers. For instance, in the synthesis of polyureas from IPDI and an aromatic diamine, the use of a silylating agent to activate the diamine can lead to a significant increase in the molecular weight of the final polymer. mdpi.com
Various analytical techniques can be used to monitor the prepolymerization reaction and characterize the resulting products. Matrix-assisted laser desorption ionization mass spectrometry (MALDI MS) can be used to identify monomer units, end-group functionalities, and determine molecular weight averages. mdpi.comnih.gov
The dispersity, or the width of the molecular weight distribution, is another important parameter that can be controlled during synthesis. It is calculated as the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn). nih.gov
Controlled Polymerization Techniques: Applications of Blocked Isocyanates
Blocked isocyanates are a class of compounds where the highly reactive isocyanate group is temporarily protected by a blocking agent. This allows for the formulation of stable, one-component systems that can be cured under specific conditions, typically with the application of heat. The blocking reaction is reversible, and upon heating to a specific deblocking temperature, the isocyanate group is regenerated and can then react with a co-reactant, such as a polyol, to form a crosslinked network.
Isophorone diisocyanate (IPDI) is frequently used to create blocked polyisocyanates for various applications, including powder coatings and solvent-based coatings. google.com Common blocking agents include ε-caprolactam and 3,5-dimethylpyrazole (B48361) (DMP). evonik.comtri-iso.com The choice of blocking agent influences the deblocking temperature. For example, ε-caprolactam blocked IPDI-based polyisocyanates typically have a deblocking temperature starting around 160-170 °C. evonik.com
The use of blocked isocyanates provides several advantages. It allows for longer shelf life and better storage stability of coating formulations. doxuchem.com It also offers precise control over the crosslinking process, as the reaction is initiated only when the desired temperature is reached. doxuchem.com This is particularly useful in industrial coating processes like electrostatic spraying and coil coating, which employ a heat-curing cycle. tri-iso.com
Blocked isocyanates based on IPDI can be formulated to provide coatings with good chemical resistance and weatherability. evonik.com However, they may have limitations in terms of flexibility. google.com To address this, hybrid systems can be developed. For example, blocked prepolymers can be designed to react with amine hardeners in two-component epoxy resin formulations to improve flexibility and impact resistance. tri-iso.com
The properties of the final coating can be tailored by adjusting the structure of the blocked isocyanate. For instance, isocyanurates derived from IPDI can be used to achieve a high crosslink density. evonik.com
Interfacial Polymerization and Microencapsulation of Isocyanate Compounds
Interfacial polymerization is a technique used to create microcapsules, which are small particles containing a core material surrounded by a polymeric shell. This method is particularly useful for encapsulating reactive compounds like isophorone diisocyanate (IPDI), protecting them from the surrounding environment until their release is triggered.
The process typically involves creating an oil-in-water (O/W) emulsion, where the isocyanate (the core material) is dissolved in an oil phase and dispersed as fine droplets in a continuous aqueous phase. mdpi.comresearchgate.net Polymerization then occurs at the interface between the oil droplets and the water. The shell of the microcapsule is formed by the reaction of the isocyanate with a reactive species present in the aqueous phase, such as a polyol or a diamine, to form a polyurethane or polyurea shell, respectively. mdpi.com
To improve the quality and impermeability of the microcapsule shell, a more reactive isocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI), can be added to the oil phase. mdpi.comresearchgate.netnih.gov Since MDI is more reactive than IPDI, it preferentially reacts at the interface to form the shell, effectively encapsulating the less reactive IPDI in the core. google.com
Various active hydrogen sources can be used in the aqueous phase to react with the isocyanate and form the shell. The choice of the active hydrogen source can influence the morphology and thickness of the microcapsule shell. mdpi.com For example, the incorporation of a multifunctional isocyanate silane (B1218182) in the oil phase can act as a "latent" active hydrogen source, leading to the formation of impermeable hybrid shells with a high content of encapsulated IPDI. mdpi.comresearchgate.net
The successful encapsulation of IPDI can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA). mdpi.comresearchgate.net Scanning electron microscopy (SEM) is used to assess the morphology and size distribution of the microcapsules. mdpi.comresearchgate.net
The efficiency of the microencapsulation process can be optimized by varying parameters such as the core-to-shell ratio, agitation speed, emulsifier type and concentration, and reaction time. lmaleidykla.lt
Derivatization and Chemical Functionalization
Synthesis of Novel Derivatives of Trimethylcyclohexane Isocyanates
The synthesis of novel derivatives from 3-Isocyanato-1,1,5-trimethylcyclohexane predominantly involves the reaction of its isocyanate moieties with nucleophiles such as amines, alcohols, and thiols, leading to the formation of urea (B33335), carbamate (B1207046) (urethane), and thiocarbamate linkages, respectively.
Recent studies have focused on creating hyperbranched poly(urea-urethane)s. qucosa.de These complex structures are synthesized using IPDI as a key monomer, resulting in polymers with unique architectures and properties. The synthesis of polyurethane-urea nanoparticles is another area of active research, where IPDI is used in combination with other diisocyanates like 4,4′-methylenedi-p-phenyl diisocyanate (MDI) to produce water-based dispersions. elsevierpure.com The chemical structure and morphology of these nanoparticles can be controlled through a stepwise prepolymer mixing process. elsevierpure.com
Furthermore, the development of environmentally friendly materials has prompted research into non-isocyanate routes to urethane-based acrylates, using isophorone (B1672270) diamine (the amine precursor to IPDI) as a starting material. mdpi.com However, the direct derivatization of IPDI continues to be a major focus. For instance, novel polyurethanes containing specialized chromophores have been synthesized by reacting IPDI with diols containing bis(azo) and bis(o-nitrobenzyl) groups. asianpubs.org These materials exhibit interesting photochemical properties with potential applications in optics. asianpubs.org
The reaction of IPDI with poly(vinyl alcohol) has been explored to create porous poly(urethane-urea) microparticles. researchgate.net The resulting materials exhibit a significant surface area and a defined pore structure, making them potentially useful in separation or catalysis applications. researchgate.net
Below are examples of derivatives synthesized from this compound:
| Derivative Type | Reactant(s) | Key Findings |
| Polyurethane-urea nanoparticles | with 4,4′-methylenedi-p-phenyl diisocyanate and poly(tetramethylene adipate) polyol | The crystallinity and hydrogen bonding of the nanoparticles are significantly affected by the MDI content. elsevierpure.com |
| Hyperbranched poly(urea-urethane)s | Self-polyaddition | End-group modification allows for tailored solubility and molar mass, influenced by reaction conditions. qucosa.de |
| Chromophore-containing polyurethanes | with bis(4-hydroxyphenylazo)-2,2'-dinitrodiphenylmethane | Synthesis of photoactive polymers with potential applications in non-linear optics and data storage. asianpubs.org |
| Porous poly(urethane-urea) microparticles | with poly(vinyl alcohol) | One-step synthesis yields microparticles with high surface area and a mesoporous structure. researchgate.net |
Functionalization of Polymeric and Non-Polymeric Substrates via Isocyanate Chemistry
The high reactivity of the isocyanate groups in this compound makes it an excellent reagent for the functionalization of both polymeric and non-polymeric substrates. This process is fundamental to the production of polyurethanes and other functional materials.
In the realm of polymeric substrates, IPDI is a cornerstone in the synthesis of polyurethane dispersions. These are often created through a prepolymer method where IPDI reacts with a polyol, such as polyethylene (B3416737) glycol, and a hydrophilic monomer, like dimethylolpropionic acid. researchgate.netmdpi.com The resulting prepolymer is then dispersed in water and chain-extended. This methodology has been adapted to incorporate renewable resources, for example, by using chitosan (B1678972) for chain extension to create antimicrobial polyurethane dispersions for textile applications. researchgate.net Similarly, vegetable oil-based polyols have been used to synthesize more sustainable polyurethane dispersions. researchgate.net
The functionalization of non-polymeric substrates is exemplified by the synthesis of urethane-based acrylates for applications like 3D printing. mdpi.com In a non-isocyanate pathway, isophorone diamine is first converted to a carbamate-containing intermediate, which is then reacted with acrylates. mdpi.com However, traditional methods involve the reaction of IPDI with hydroxy-functional acrylates. mdpi.com
The table below summarizes examples of substrate functionalization using this compound:
| Substrate Type | Functionalization Approach | Application |
| Polymeric (Polyols) | Prepolymer method for polyurethane dispersions | Coatings, adhesives, textiles researchgate.netmdpi.com |
| Polymeric (Chitosan) | Chain extension of IPDI-based prepolymer | Antimicrobial textile finishes researchgate.net |
| Polymeric (Vegetable Oil-based Polyols) | Reaction to form polyurethane dispersions | Environmentally friendly coatings researchgate.net |
| Non-Polymeric (Acrylates) | Reaction with hydroxy-functional acrylates | UV-curable materials for 3D printing mdpi.com |
Chemo-selective Modification Reactions
A significant feature of this compound is the differential reactivity of its two isocyanate groups: one is primary and the other is secondary. This inherent asymmetry allows for chemo-selective modification reactions, which are crucial for controlling the structure of the resulting polymers and derivatives.
The primary isocyanate group is generally more reactive than the secondary one. This difference in reactivity can be exploited to achieve stepwise polymerizations or to synthesize specific mono-adducts. However, this selectivity is highly dependent on reaction conditions such as temperature and the presence of catalysts.
A detailed study on the selectivity of IPDI in urethane (B1682113) reactions revealed that the choice of catalyst has a dramatic effect on the product distribution. paint.org For instance, when reacting IPDI with alcohols, certain metal catalysts like dibutyltin (B87310) dilaurate (DBTL) can enhance the selectivity for the reaction of the primary isocyanate group. mdpi.compaint.org Conversely, some tertiary amine catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can lead to an inversion of this selectivity. paint.org
Temperature also plays a critical role. Prepolymer synthesis is often conducted in a temperature range of 40-60°C with DBTL catalysis to optimize viscosity and monomer content while maintaining selectivity. paint.org The nature of the co-reactant (e.g., primary vs. secondary alcohol) also influences the reaction selectivity. paint.org This ability to tune the reactivity of the two isocyanate groups is essential for designing polyurethane prepolymers with controlled structures and, consequently, tailored properties for specific applications. mdpi.com
Structure Property Relationships in Polymeric Materials
Influence of Cycloaliphatic Ring Structure on Polymer Conformation and Properties
The presence of a cycloaliphatic ring, such as the trimethylcyclohexane structure, in the polymer backbone introduces significant steric hindrance and conformational rigidity compared to linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI). researchgate.netrsc.org This bulky ring structure restricts the rotational freedom of the polymer chains, which has a profound impact on the material's properties.
Unlike aromatic diisocyanates such as toluene diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which can lead to photo-oxidation and yellowing upon UV exposure, cycloaliphatic isocyanates provide excellent light stability, making them suitable for coatings and outdoor applications. acs.org The properties of materials made from cycloaliphatic compounds are often intermediate between those derived from linear aliphatic and aromatic building blocks, offering a balance of flexibility, thermal stability, and mechanical strength. rsc.org
The rigid cycloaliphatic structure contributes to the formation of well-defined hard segments in polyurethanes. researchgate.net These hard segments, formed by the reaction of the isocyanate with a chain extender, tend to segregate from the flexible polyol soft segments, creating a microphase-separated morphology. researchgate.netmdpi.com The efficiency of this phase separation is crucial for developing the desirable mechanical properties of polyurethane elastomers. mdpi.com For instance, polyurethanes based on the highly symmetric, trans-isomer controlled cycloaliphatic diisocyanate 1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) exhibit a well-organized hard segment phase, leading to improved elasticity and heat resistance compared to materials made from other common diisocyanates. researchgate.net The rigid ring structure can lead to higher glass transition temperatures (Tg) and improved thermal stability in the final polymer. researchgate.net
Impact of Isocyanate Group Positionality on Resulting Polymer Architecture
The spatial arrangement and reactivity of the isocyanate (-NCO) groups on the trimethylcyclohexane ring are critical in determining the polymerization process and the final polymer architecture. In Isophorone (B1672270) Diisocyanate (IPDI), a common trimethylcyclohexane isocyanate, the two NCO groups exhibit different reactivities. One is a primary isocyanate group (attached to a -CH2- group), while the other is a secondary isocyanate group (attached directly to the cyclohexane (B81311) ring).
The asymmetric nature of the IPDI molecule, arising from the different positions of the isocyanate groups, can hinder the ordering and crystallization of the hard segments. mdpi.com This contrasts with symmetric diisocyanates, which can form more ordered, crystalline hard domains, leading to materials with higher modulus and hardness. mdpi.com The less ordered structure resulting from asymmetric cycloaliphatic isocyanates can contribute to enhanced flexibility and specific adhesive or self-healing properties. mdpi.comnih.gov
Correlation between Molecular Design of Trimethylcyclohexane Isocyanates and Macroscopic Material Performance
The specific molecular design of a trimethylcyclohexane isocyanate directly correlates with the performance characteristics of the resulting polyurethane. The combination of a rigid cycloaliphatic ring and the specific placement of methyl and isocyanate groups governs properties such as mechanical strength, thermal stability, and adhesion. researchgate.netmdpi.com
Polyurethanes are multi-block copolymers composed of soft segments (SS), typically from polymer polyols, and hard segments (HS), formed from isocyanates and chain extenders. mdpi.com The hard segments provide mechanical strength, while the soft segments impart elasticity. mdpi.com The structure of the isocyanate is a key determinant of the hard segment's properties. mdpi.com
For example, in a comparative study of polyurethanes synthesized from various common diisocyanates, the material based on IPDI (PU-IP) demonstrated unique characteristics. mdpi.com While MDI-based PU showed the highest tensile strength (23.4 MPa) due to strong hydrogen bonding and phase separation, and HMDI-based PU exhibited the best adhesion (lap shear strength of 7.9 MPa), the IPDI-based PU excelled in self-healing performance. mdpi.comnih.govresearchgate.net It recovered 88.7% of its original tensile strength and 90.6% of its original lap shear strength after thermal treatment. mdpi.comnih.gov This performance is attributed to the specific hard segment structure formed by the asymmetric IPDI, which allows for chain mobility and re-entanglement upon heating.
The table below summarizes key properties of polyurethanes synthesized from different isocyanates, highlighting the distinct performance profile imparted by the IPDI structure.
| Property | PU-HDI | PU-TDI | PU-MDI | PU-HMDI | PU-IPDI |
| Tensile Strength (MPa) | 10.1 | 11.2 | 23.4 | 12.5 | 11.5 |
| Elongation at Break (%) | 1010 | 1150 | 950 | 1050 | 1210 |
| Shore A Hardness | 80.1 | 75.3 | 82.5 | 81.3 | 78.6 |
| Glass Transition Temp (Tg, °C) | -48.2 | 3.0 | -20.7 | 15.8 | 12.5 |
| Lap Shear Strength (MPa) | 4.5 | 3.2 | 6.8 | 7.9 | 5.4 |
| Tensile Strength Recovery (%) | 75.4 | 80.2 | 83.5 | 85.6 | 88.7 |
| Data sourced from a study comparing polyurethanes made with Hexamethylene diisocyanate (HDI), Tolylene-2,4-diisocyanate (TDI), 4,4′-methylene diphenyl diisocyanate (MDI), Dicyclohexylmethane-4,4′-diisocyanate (HMDI), and Isophorone diisocyanate (IPDI). mdpi.com |
Theoretical Frameworks for Predicting Structure-Property Relationships
Predicting the final properties of a polyurethane based on its constituent monomers is a significant challenge due to the complex interplay between monomer chemistry, chain architecture, and processing conditions. frontiersin.orgresearchgate.net To address this, various theoretical and computational frameworks have been developed to establish predictive structure-property relationships. researchgate.net
Machine Learning (ML) and Data-Driven Models: With the growth of computational power, machine learning has emerged as a powerful tool for predicting polymer properties. frontiersin.orgadhesivesmag.com Algorithms such as extreme gradient boosting (XGBoost) and random forest models can be trained on datasets containing information about monomer structures, chemical compositions, and processing parameters to predict mechanical properties like Young’s modulus, tensile strength, and elongation at break. frontiersin.orgresearchgate.net
Hierarchical Machine Learning (HML): A more advanced approach, Hierarchical Machine Learning, has shown significant promise, particularly for the limited datasets often available in materials science. frontiersin.orgcmu.edu HML models integrate a layer of domain knowledge—physicochemical factors and multiscale forces—between the formulation variables and the final properties. frontiersin.orgcmu.edu This approach yields more accurate predictions compared to standard ML models and provides deeper insights into the physical and chemical interactions that govern material behavior. frontiersin.org Such models can be used to predict the properties of novel polymers, including those based on new trimethylcyclohexane isocyanate isomers. frontiersin.org
Group Interaction Modeling (GIM): GIM is another theoretical framework used to predict the material properties of polymers. researchgate.net This model can predict the properties of the distinct hard (crystalline) and soft (amorphous) domains in polyurethanes by parameterizing their different molecular structures. researchgate.net This allows for the prediction of complex non-linear properties, such as the glass transition temperature and the two-phase nature of the stress-strain curve. researchgate.net These predictive tools are invaluable for accelerating the design and development of new polyurethane materials with tailored performance characteristics, reducing the need for extensive trial-and-error experimentation. adhesivesmag.com
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the 3-Isocyanato-1,1,5-trimethylcyclohexane monomer and for tracking its conversion during polymerization. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Structural Elucidation: The ¹H NMR spectrum of the monomer exhibits characteristic signals corresponding to the protons of the trimethylcyclohexane ring. The chemical shifts and splitting patterns of these protons allow for the confirmation of the cycloaliphatic structure and the specific substitution pattern. The protons on the methyl groups and the methylene (B1212753) groups of the cyclohexane (B81311) ring appear in distinct regions of the spectrum. The presence of the isocyanate group influences the chemical shifts of nearby protons.
Reaction Monitoring: NMR is also employed to monitor the progress of reactions involving the isocyanate groups. For instance, when this compound reacts with a polyol to form a polyurethane, the disappearance of the monomer's characteristic signals and the appearance of new signals corresponding to the urethane (B1682113) linkage can be tracked over time. In some studies, derivatizing agents are used to tag the isocyanate group, allowing for clearer monitoring. For example, an adduct of an isocyanate with lysine (B10760008) has been characterized by ¹H-NMR and ¹³C-NMR to create markers for biological monitoring.
Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in a Trimethylcyclohexane System. This table provides representative chemical shift ranges for the core ring structure.
| Proton Type | Chemical Shift (δ, ppm) |
|---|---|
| Methyl Protons (-CH₃) | 0.8 - 1.2 |
| Methylene Protons (-CH₂-) | 1.2 - 1.8 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Conversion Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying functional groups and monitoring the extent of reaction in systems involving isocyanates. utwente.nl Its utility stems from the highly characteristic and strong absorption band of the isocyanate group (–N=C=O).
Functional Group Analysis: The most prominent feature in the FTIR spectrum of this compound is the sharp, intense absorption peak corresponding to the asymmetric stretching vibration of the –N=C=O group. acs.org This peak typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹. researchgate.net This makes it an excellent diagnostic tool for confirming the presence of the isocyanate.
Conversion Monitoring: During polymerization, such as the formation of a polyurethane, the isocyanate groups are consumed. In-situ FTIR spectroscopy allows for real-time monitoring of the reaction by tracking the decrease in the intensity of the –N=C=O peak. researchgate.netutwente.nl As the reaction proceeds, new absorption bands appear, such as the N-H stretching vibration (around 3300 cm⁻¹) and the urethane C=O stretching vibration (around 1700 cm⁻¹), confirming the formation of the desired polymer. acs.org This method provides a straightforward way to determine reaction kinetics, conversion rates, and reaction endpoints without the need for offline sampling. utwente.nl
Table 2: Key FTIR Absorption Bands for Monitoring Polyurethane Formation.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2285 | Decreases |
| Urethane (–NH) | N–H Stretch | ~3300 | Increases |
| Urethane (–C=O) | C=O Stretch | ~1700 | Increases |
Chromatographic Methods (HPLC, GPC) for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques are essential for separating and quantifying components in both the monomer and the resulting polymer. High-Performance Liquid Chromatography (HPLC) is used for purity analysis of the isocyanate monomer, while Gel Permeation Chromatography (GPC) is used to characterize the molecular weight of the polymer.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of this compound and to quantify any residual monomer in final products. Due to the high reactivity of isocyanates, direct analysis is challenging. Therefore, a derivatization step is typically employed where the isocyanate is reacted with an agent like 1-(2-pyridyl)piperazine (B128488) to form a stable urea (B33335) derivative. researchgate.netnih.gov These derivatives can then be separated and quantified using a reverse-phase HPLC system with UV or electrochemical detection. researchgate.net The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and a buffered aqueous solution. researchgate.netresearchgate.net
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of polymers derived from this compound. nih.gov The MWD is a critical parameter as it significantly influences the mechanical and physical properties of the final polyurethane material. nih.gov In GPC, the polymer is dissolved in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. researchgate.net Larger molecules elute faster than smaller molecules, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). GPC is also used to monitor the progression of polymerization by observing the increase in molecular weight over time. ias.ac.in
Table 3: Typical Chromatographic Conditions.
| Technique | Application | Typical Mobile Phase/Eluent | Detector |
|---|---|---|---|
| HPLC | Monomer Purity (after derivatization) | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) | UV, Electrochemical |
| GPC | Polymer Molecular Weight Distribution | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Refractive Index (RI) |
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are used to investigate the behavior of polyurethanes as a function of temperature, providing critical information about their thermal stability, transitions, and service temperature range. The primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. For polyurethanes, TGA is used to determine their thermal stability and decomposition profile. A typical TGA thermogram for a polyurethane shows a multi-step degradation pattern. mdpi.com The initial weight loss, often observed between 200-250°C, can be attributed to the dissociation of the urethane linkage back into isocyanate and alcohol. mdpi.com Subsequent degradation steps at higher temperatures involve the breakdown of the polymer backbone. TGA data provides key parameters such as the onset of decomposition and the temperature at which 5% weight loss occurs (T₅%).
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions in the polymer. For polyurethanes derived from this compound, DSC is particularly important for determining the glass transition temperature (Tg). mdpi.com The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter for defining the material's operating temperature range. Other transitions, such as melting points (Tm) for semi-crystalline materials, can also be detected.
Table 4: Representative Thermal Properties of an IPDI-based Polyurethane.
| Thermal Property | Technique | Typical Value Range | Significance |
|---|---|---|---|
| Glass Transition Temp. (Tg) | DSC | Varies with formulation | Defines transition from glassy to rubbery state |
| 5% Weight Loss Temp. (T₅%) | TGA | 230 - 350 °C | Onset of significant thermal degradation |
Microscopic Techniques for Morphological and Nanostructural Investigation of Polymeric Materials
Microscopic techniques provide direct visualization of the surface topography and internal structure of polymeric materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are commonly used to study the morphology of materials produced using this compound.
Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface morphology of materials. In the context of IPDI-based polymers, SEM has been employed to assess the morphology and size distribution of polyurea/polyurethane microcapsules, revealing their core-shell structure and surface smoothness. researchgate.net It is also used to analyze the surface of nanocomposite films and fibers, providing insights into the dispersion of fillers and the presence of surface features or defects. acs.orgnih.gov
Transmission Electron Microscopy (TEM): TEM is utilized to investigate the internal nanostructure of materials. It has been successfully applied to visualize polyurethane nanoparticles and nanocomposites derived from IPDI. researchgate.net TEM images can confirm the particle size and shape of polyurethane dispersions and show how nano-additives, such as functionalized carbon nanotubes, are distributed within the polymer matrix. acs.org
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe technique capable of providing 3D visualization of a sample's surface topography. It has been used to characterize polyurethane nanoparticles formulated from IPDI, evaluating their size and shape when deposited on various substrates. researchgate.net AFM is also a powerful tool for studying the phase-separated morphology of segmented polyurethanes, allowing for the imaging of hard and soft segment domains and monitoring how their morphology changes with temperature. utwente.nlutwente.nl
Table 5: Compound Names Mentioned in the Article.
| Compound Name |
|---|
| This compound |
| Isophorone (B1672270) Diisocyanate (IPDI) |
| 1-(2-pyridyl)piperazine |
| Acetonitrile |
| Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Isocyanate Reaction Pathways
Quantum chemical calculations are fundamental to understanding the elementary steps of chemical reactions involving isocyanates. These methods can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of reaction kinetics and mechanisms.
High-level ab initio and Density Functional Theory (DFT) methods are commonly employed to study isocyanate reactions, such as urethane (B1682113) formation. kuleuven.benih.gov For instance, the reaction between an isocyanate and an alcohol can be modeled to determine the energetic favorability of different proposed mechanisms. nih.gov Theoretical calculations have shown that the energy barrier for the direct bimolecular reaction between an isocyanate and an alcohol is quite high. nih.gov However, the activation energy is substantially lowered when additional alcohol molecules are involved, acting as catalysts. nih.gov This multimolecular mechanism, where alcohol associates or trimers participate in the reaction, is supported by both kinetic studies and quantum chemical calculations. kuleuven.be
Computational studies have proposed detailed mechanisms for catalyzed urethane formation. In the presence of nitrogen-containing catalysts, the reaction is believed to proceed through the formation of a complex between the alcohol and the catalyst, followed by the addition of the isocyanate. mdpi.com A subsequent proton transfer between the alcohol and the catalyst facilitates the reaction. mdpi.com The significant decrease in the reaction barrier height in the presence of such catalysts, as calculated by methods like the G3MP2BHandHLYP composite method, demonstrates their profound effect on urethane formation. mdpi.com
Different computational methods can be combined to achieve high accuracy. For example, the G4MP2 thermochemistry method, combined with the SMD implicit solvent model, has been used to explore urethane formation mechanisms, providing results with chemical accuracy. nih.govresearchgate.net Such calculations can elucidate the structures of reactants, transition states, and products, offering a complete energetic profile of the reaction. researchgate.net
Table 1: Comparison of Calculated Activation Energies for Urethane Formation
| Reaction System | Computational Method | Calculated Activation Energy (kJ/mol) | Key Finding |
|---|---|---|---|
| Phenyl Isocyanate + Methanol | G3MP2BHandHLYP | >100 (uncatalyzed) | Catalysts significantly decrease the activation energy barrier. mdpi.com |
| Phenyl Isocyanate + 1-Propanol | G4MP2 in THF | 62.6 (isocyanate excess) | A two-step mechanism involving an allophanate (B1242929) intermediate is proposed for reactions with excess isocyanate. researchgate.net |
Molecular Dynamics Simulations of Polymerization and Crosslinking Processes
While quantum chemistry excels at detailing individual reaction steps, molecular dynamics (MD) simulations are better suited for studying the large-scale processes of polymerization and crosslinking. MD simulations model the movement of atoms and molecules over time, allowing for the observation of how polymer networks form and how their structure relates to macroscopic properties. northwestern.edu
Reactive force fields, such as ReaxFF, are particularly useful as they can simulate chemical reactions within the framework of a classical MD simulation. nih.gov This allows for the modeling of bond formation and breakage during the curing process of polyurethane systems. For example, accelerated ReaxFF MD simulations have been used to investigate the crosslinking mechanisms in systems containing diisocyanates and polyols, revealing that the reactions can occur within femtoseconds once reactants are in close proximity. nih.gov
Coarse-grained (CG) MD simulations are another powerful technique, where groups of atoms are represented as single "beads." nih.gov This simplification allows for the simulation of larger systems and longer timescales, which are essential for studying polymer properties like microphase separation. nih.govmdpi.com The MARTINI force field, for example, has been adapted for polyurethane systems, although challenges in accurately predicting properties like density have been noted. nih.gov Dissipative particle dynamics (DPD) is another coarse-grained method used to study the formation of crosslinked nanogels from isocyanate-functionalized prepolymers. nih.gov
These simulation techniques can construct detailed, three-dimensional, and highly crosslinked polymer network models. northwestern.edu By analyzing these models, researchers can predict various thermomechanical properties, such as the glass transition temperature, Young's modulus, and coefficient of thermal expansion, and study their dependence on the crosslink density. northwestern.edu
Table 2: Methodologies in Molecular Dynamics Simulations of Polyurethanes
| Simulation Technique | Force Field / Model | Typical Application | Key Insights |
|---|---|---|---|
| Reactive MD | ReaxFF | Curing and crosslinking reactions | Provides atomistic details of bond formation and reaction kinetics. nih.gov |
| Coarse-Grained MD | MARTINI, OPLS-AA | Microphase separation, large-scale structure | Elucidates the relationship between chemical structure and final material morphology. nih.gov |
Theoretical Prediction of Reactivity and Selectivity in Isocyanate Chemistry
Isophorone (B1672270) diisocyanate (IPDI) is an asymmetrical molecule with two isocyanate groups of different reactivity: a primary aliphatic NCO group and a secondary cycloaliphatic NCO group. researchgate.net This difference in reactivity is a key factor in controlling the structure of polyurethane prepolymers and the properties of the final material. researchgate.net
Theoretical and computational studies are instrumental in predicting and explaining this selectivity. The reactivity of the isocyanate groups is influenced by steric hindrance and electronic effects, which can be quantified using quantum chemical calculations. The cycloaliphatic group is generally considered more reactive than the aliphatic one. researchgate.net
The selectivity of IPDI is also strongly dependent on reaction conditions such as temperature and the presence of catalysts. paint.org Model studies have shown that the choice of catalyst has a dramatic effect on the final product mixture. paint.org For example, in the presence of Lewis acid catalysts like dibutyltin (B87310) dilaurate (DBTL), the secondary (cycloaliphatic) NCO group is more reactive. researchgate.net Conversely, with Lewis base catalysts such as triethylamine, the primary (aliphatic) group shows higher reactivity. researchgate.net Computational models can simulate the interaction of the catalyst with each isocyanate group to explain these differing outcomes.
The ratio of the reaction rate constants for the two NCO groups can be determined from model reactions and correlated with theoretical predictions. paint.org Studies on the reaction of IPDI with different alcohols, like 1-butanol (B46404) and 2-butanol (B46777), have shown that steric hindrance from the alcohol also plays a role in selectivity. paint.org The reaction with the bulkier 2-butanol leads to even higher selectivity for the more accessible isocyanate group. paint.org This interplay of catalyst, temperature, and reactant structure can be systematically investigated using computational methods to predict and optimize the synthesis of polyurethanes with desired properties. paint.org
Table 3: Selectivity of IPDI in Urethane Reaction with 1-Butanol
| Catalyst | Temperature (°C) | Ratio of Rate Constants (K_sec-NCO_ / K_prim-NCO_) | Viscosity of Final Product (Pa·s) |
|---|---|---|---|
| None | 80 | ~5.5 | 30 |
| DBTL | 20 | ~11.5 | 10 |
Data adapted from model studies on IPDI selectivity. paint.org
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches in Isocyanate Production and Utilization
The conventional industrial synthesis of isocyanates has long relied on the phosgene (B1210022) process. european-coatings.commdpi.com While efficient, this method poses significant environmental and health risks due to the high toxicity of phosgene gas and the generation of corrosive hydrogen chloride as a byproduct. european-coatings.commdpi.com In response, the principles of green chemistry are steering research towards safer and more sustainable production routes.
A primary focus is the development and optimization of phosgene-free synthesis methods . These alternative pathways aim to eliminate hazardous reagents and reduce energy consumption. european-coatings.comacs.org Key non-phosgene routes that are gaining traction include:
Carbamate (B1207046) Decomposition: This two-step process involves the synthesis of a carbamate from an amine or nitro compound, followed by thermal decomposition to yield the isocyanate. european-coatings.commdpi.com This method avoids the use of chlorine, simplifying purification and improving product quality. european-coatings.comfeiplar.com
Carbonylation Reactions: Methods such as reductive and oxidative carbonylation of nitro or amino compounds, respectively, offer direct pathways to isocyanates. mdpi.com
Dimethyl Carbonate and Urea (B33335) Methods: These routes utilize less hazardous reagents to form carbamate intermediates, which are then thermally cracked to produce the desired isocyanate. european-coatings.commdpi.com The urea method, in particular, is noted for its potential for "zero-emission" synthesis and its use of cost-effective raw materials. mdpi.comresearchgate.net
Beyond eliminating phosgene, sustainability efforts are also targeting the feedstock itself. The industry is witnessing a shift from petroleum-based raw materials to bio-based feedstocks . trelleborg.commit.edu Researchers are successfully utilizing renewable resources like vegetable oils, lignin, amino acids, and other biomass to produce isocyanates. trelleborg.comevonik.comatamanchemicals.com This approach not only reduces the carbon footprint of polyurethane products but also provides an alternative to depleting fossil fuel resources. trelleborg.com For instance, companies like Covestro have developed bio-based curing agents with up to 70% renewable carbon content, demonstrating comparable performance to their petrochemical counterparts. mit.edursc.org
Chemical Recycling and Valorization of Polyurethane Materials
The widespread use of durable, thermosetting polyurethane materials has created a significant end-of-life waste challenge. In line with the principles of a circular economy, extensive research is dedicated to moving beyond landfilling and incineration towards chemical recycling, which aims to break down the polymer into its constituent monomers or valuable chemical intermediates. mdpi.comtrelleborg.comgoogle.com This process, also known as tertiary or feedstock recycling, allows for the recovery of high-value raw materials that can be used to produce virgin-quality polymers. evonik.com
Several chemolysis processes are at the forefront of polyurethane recycling research:
Glycolysis: This is one of the most developed and widely used methods, where polyurethane waste is depolymerized using glycols (like diethylene glycol) at elevated temperatures, often with a catalyst. european-coatings.comacs.orgatamanchemicals.com The primary product is a recovered polyol, which can be purified and reused in the production of new polyurethane foams and other materials. european-coatings.comresearchgate.net The efficiency of this process is influenced by factors such as temperature, reaction time, and the type of catalyst used. european-coatings.comatamanchemicals.com
Hydrolysis: This process uses water or steam, often under high pressure and temperature, to break the urethane (B1682113) linkages. acs.orgarpadis.com The resulting products are the original polyol and an amine, along with carbon dioxide. acs.orgresearchgate.net While conceptually simple, challenges include the energy-intensive conditions and the complex separation of the resulting products. arpadis.comgraymaur.com
Aminolysis and Ammonolysis: In aminolysis, amines are used as the degradation agent to cleave the urethane bonds, yielding a recovered polyol and substituted ureas. acs.orgrsc.org The amines themselves can act as catalysts, and recent advancements using microwave-assisted aminolysis have shown to significantly reduce reaction times and energy consumption. rsc.orgromeorim.comvencorex.com Ammonolysis uses ammonia (B1221849) to achieve a similar breakdown. rsc.org
Acidolysis: This method employs organic acids, such as dicarboxylic acids, to decompose the polyurethane foam into a recycled polyol and amides. acs.orgevonik.com Acidolysis is considered a promising technique due to its good material efficiency and relatively low toxicity compared to other methods. evonik.com
A significant emerging trend is the focus on recovering not just the polyol but also the isocyanate component, which is crucial for achieving a truly closed-loop system. google.com Novel strategies, such as using organoboron Lewis acids, have demonstrated the ability to directly regenerate isocyanates from polyurethane waste under mild conditions, offering a pathway to circularity for these valuable materials. acs.org The ultimate goal of these valorization efforts is to transform polyurethane waste from a disposal problem into a valuable feedstock for the chemical industry. google.com
Table 1: Comparison of Chemical Recycling Methods for Polyurethanes
| Method | Reagent(s) | Primary Products | Key Advantages | Key Challenges |
| Glycolysis | Glycols (e.g., DEG, EG) | Recovered Polyols | Well-established; effective for polyol recovery. european-coatings.comacs.org | High temperatures required; potential for side reactions. acs.org |
| Hydrolysis | Water / Steam | Polyols, Amines, CO2 | Uses a simple, inexpensive reagent. acs.orgresearchgate.net | High energy input (pressure/temp); difficult product separation. arpadis.comgraymaur.com |
| Aminolysis | Amines | Recovered Polyols, Ureas | Can be self-catalyzing; microwave-assist improves efficiency. rsc.orgrsc.org | Quality of recovered polyol can vary; complex mixtures may form. rsc.org |
| Acidolysis | Organic Acids | Recovered Polyols, Amides | Good material and energy efficiency; low toxicity. evonik.com | Slower reaction times compared to other methods. evonik.com |
| Advanced Depolymerization | Lewis Acids (e.g., organoboron) | Isocyanates, Alcohols | Direct recovery of isocyanates; mild reaction conditions. acs.org | Newer technology; scalability and cost-effectiveness under investigation. acs.org |
Innovations in Functional Coatings, Adhesives, and Elastomers
The unique cycloaliphatic structure of 3-Isocyanato-1,1,5-trimethylcyclohexane, commonly known as Isophorone (B1672270) Diisocyanate (IPDI) in its prevalent isomeric form, imparts exceptional light stability, weather resistance, and hardness to polyurethane materials. evonik.comatamanchemicals.comarpadis.com These properties make it a cornerstone for innovation in high-performance coatings, adhesives, and elastomers.
Functional Coatings: A major trend is the shift towards environmentally friendly coating systems. Waterborne polyurethane dispersions (PUDs) based on IPDI are replacing solvent-based systems to reduce volatile organic compound (VOC) emissions. acs.orgresearchgate.netpcimag.com Innovations in this area focus on enhancing properties like hydrophobicity for improved water resistance and corrosion protection in direct-to-metal applications. pcimag.com Another key area is UV-curable coatings , where IPDI-based urethane acrylates enable rapid, low-energy curing, yielding coatings with excellent durability and yellowing resistance. feiplar.comevonik.comrsc.orgacs.org
The quest for sustainability is also driving the development of bio-based coatings . Researchers are combining IPDI with polyols derived from renewable sources like castor oil, tomato byproducts, and curcumin (B1669340) to create coatings with a lower carbon footprint and tunable mechanical properties. european-coatings.comrsc.orgacs.org Furthermore, "smart" coatings with self-healing capabilities are an exciting frontier. Microcapsules containing IPDI can be embedded in a coating; when the coating is scratched, the capsules rupture, releasing IPDI which then reacts with atmospheric moisture to polymerize and repair the damage. researchgate.net
Advanced Adhesives: In the adhesives sector, innovation is focused on creating high-strength, durable, and environmentally conscious products. IPDI is a key component in formulating high-solids and 100% solids polyurethane adhesives , which minimize or eliminate the need for solvents. covestro.com These are available as both one-component (1K) moisture-curing systems and two-component (2K) systems, offering adaptable reactivity and good chemical resistance for various applications. covestro.com To improve the shelf-life and handling of reactive 1K systems, microencapsulation of IPDI is being explored. This technology protects the highly reactive isocyanate until curing is initiated by heat or pressure, enabling the formulation of stable, single-component adhesives for demanding industrial uses. researchgate.net
High-Performance Elastomers: Polyurethane elastomers are prized for their exceptional toughness, abrasion resistance, and elasticity. trelleborg.commnrubber.com While aromatic isocyanates are widely used, elastomers based on aliphatic isocyanates like IPDI are essential for applications requiring high light stability and weather resistance, preventing yellowing upon UV exposure. andersondevelopment.com Although traditionally, aliphatic-based elastomers have sometimes shown lower mechanical properties compared to their aromatic counterparts, ongoing research aims to bridge this performance gap. semanticscholar.org Innovations in formulation and processing, such as reaction injection molding (RIM), are leading to more durable and high-performing elastomers that can withstand extreme environments. graymaur.comromeorim.com The development of new aliphatic diisocyanates with optimized structures promises to deliver materials with both superior weatherability and the ultra-high dynamic performance required for the most demanding applications. andersondevelopment.com
Advanced Applications in Biomedical Engineering and Functional Materials
The unique properties of polyurethanes derived from this compound and its isomers, such as biocompatibility, durability, and tunable mechanical properties, have made them highly attractive for advanced applications in the biomedical field and in the development of novel functional materials.
Biomedical Devices and Applications: Aliphatic isocyanates like IPDI are preferred for biomedical applications over their aromatic counterparts due to their superior biostability and the fact that their degradation products are less toxic. Aromatic isocyanate-based polyurethanes can degrade to form potentially carcinogenic aromatic diamines, a concern that is mitigated by the use of aliphatic structures.
Key areas of innovation include:
Biocompatible Coatings: Waterborne polyurethane dispersions (PUDs) synthesized with IPDI are used to create biocompatible coatings for medical devices. These coatings can improve the surface properties of implants, catheters, and other devices, reducing friction and improving their interaction with biological tissues.
Biodegradable Polymers: Researchers are designing biodegradable polyurethanes for applications like tissue engineering scaffolds and drug delivery systems. By selecting appropriate polyols (e.g., degradable polyesters like polycaprolactone) to react with IPDI, it is possible to create materials that degrade at a controlled rate within the body, releasing therapeutic agents or providing a temporary scaffold for tissue regrowth.
Antimicrobial Surfaces: Functional polyurethanes with inherent antimicrobial properties are being developed. By incorporating specific monomers or additives into the polymer backbone made with IPDI, surfaces can be created that resist the formation of biofilms, which is a critical issue for medical implants and devices.
Advanced Functional Materials: Beyond the biomedical sphere, the versatility of the trimethylcyclohexane isocyanate backbone is being harnessed to create a new generation of functional materials.
Shape Memory Polymers (SMPs): Polyurethanes are excellent candidates for SMPs. These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to an external stimulus such as heat. The distinct hard and soft segment morphology of polyurethanes, which can be precisely controlled using IPDI, is key to this behavior. These materials have potential applications in areas ranging from aerospace (e.g., deployable structures) to smart textiles.
Chemiresistive Sensors: Functionalized polyurethanes are being investigated for use in chemical sensors. By incorporating specific chemical moieties, these materials can exhibit a change in electrical resistance upon exposure to certain chemicals or vapors. Their elastomeric nature allows them to be used in flexible or wearable sensor applications.
Dielectric Elastomers: Polyurethane elastomers are being explored for applications as dielectric elastomers, also known as artificial muscles. These materials can change their size or shape when subjected to an electric field, making them suitable for actuators, soft robotics, and energy harvesting devices. The high elasticity and durability of IPDI-based elastomers are advantageous in these applications.
The ongoing research in these areas highlights the immense potential for creating highly specialized materials by leveraging the unique chemical structure of this compound.
Development of Novel Isocyanate Chemistries based on Trimethylcyclohexane Backbone
While this compound (and its common isomer IPDI) is a well-established building block, a significant trend in materials science is the development of novel isocyanate chemistries built upon this robust cycloaliphatic backbone. The goal is to fine-tune properties beyond what is currently achievable and to introduce new functionalities for next-generation materials.
Research is progressing in several key directions:
Functional Derivatives: Scientists are modifying the trimethylcyclohexane ring or the isocyanate groups to introduce new reactive sites or functional moieties. This could involve adding groups that can participate in "click" chemistry for efficient post-polymerization modification, or incorporating moieties that enhance properties like flame retardancy, UV absorption, or self-healing capabilities directly into the monomer.
Hybrid Isocyanates: There is growing interest in creating hybrid isocyanate monomers that combine the desirable attributes of the trimethylcyclohexane structure (e.g., light stability, rigidity) with features from other chemical classes. For example, incorporating silane (B1218182) or siloxane functionalities can dramatically improve surface properties, such as hydrophobicity and release characteristics, and enhance adhesion to inorganic substrates.
Higher Functionality Isocyanates: While diisocyanates are the workhorses of polyurethane chemistry, there is a push to develop tri-isocyanates and higher polyisocyanates based on the trimethylcyclohexane structure. These molecules, often referred to as isocyanurates (trimers of diisocyanates), act as crosslinkers that can create highly durable and chemically resistant polymer networks. Innovations focus on creating structures with controlled reactivity and lower viscosity for easier processing in high-solids and solvent-free formulations.
Bio-based Analogues: A long-term goal is to develop synthetic pathways to create the trimethylcyclohexane backbone itself from renewable resources. This would represent a major step towards fully bio-based, high-performance aliphatic isocyanates, combining the performance benefits of this specific cycloaliphatic structure with a truly sustainable origin.
These research efforts are aimed at expanding the toolbox available to polymer chemists, enabling the design of polyurethanes and other polymers with unprecedented control over their final properties, from mechanical strength and thermal stability to advanced functionalities for smart materials and biomedical devices.
Q & A
Q. What are the optimal synthetic routes for 3-isocyanato-1,1,5-trimethylcyclohexane, and how can reaction conditions be optimized to minimize side-product formation?
- Methodological Answer : The synthesis of isocyanates typically involves phosgenation of amines or carbamate intermediates. For this compound, start with the precursor 1,1,5-trimethylcyclohexylamine and employ controlled phosgenation under anhydrous conditions. Monitor reaction progress via FT-IR spectroscopy to detect the characteristic NCO stretch (~2270 cm⁻¹). Optimize temperature (40–60°C) and stoichiometry to suppress urea or biuret formation. Purify via vacuum distillation, ensuring inert gas (N₂/Ar) protection to prevent hydrolysis .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry and purity. Key NMR signals include:
- 1H NMR : δ 1.0–1.3 (methyl groups), δ 3.2–3.5 (cyclohexane ring protons adjacent to NCO).
- 13C NMR : δ 122–125 ppm (NCO carbon).
Pair with HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to detect trace impurities. Cross-reference with computational predictions (e.g., B3LYP/6-31G** level) for vibrational frequencies and chemical shifts .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods with >100 fpm airflow.
- PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed. Documented safety measures for analogous cyclohexane derivatives (e.g., chlorocyclohexane) suggest rigorous decontamination protocols .
Advanced Research Questions
Q. How do computational methods (DFT, ab initio) assist in predicting the reactivity and stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model:
- Electrophilic reactivity : NCO group’s electron-withdrawing effects on the cyclohexane ring.
- Thermal stability : Bond dissociation energies (BDEs) of C–N and C–O bonds.
Compare with experimental DSC/TGA data to validate decomposition pathways. For stereochemical analysis, use molecular dynamics (MD) simulations to predict conformational preferences .
Q. What spectroscopic techniques resolve contradictions in reported vibrational frequencies for this compound?
- Methodological Answer : Discrepancies in FT-IR/Raman spectra often arise from solvent effects or polymorphism. Use polarized Raman spectroscopy to isolate anisotropic vibrations. For solid-state samples, apply X-ray crystallography (if crystalline) or solid-state NMR (1H-13C CP/MAS) to correlate molecular packing with spectral shifts. Cross-validate with in silico vibrational modes from DFT .
Q. How can reaction kinetics and mechanism studies elucidate the compound’s behavior in polymerization or cross-linking applications?
- Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to track NCO consumption during reactions with diols or amines. Fit data to second-order kinetics models. For mechanistic insights, use isotopic labeling (e.g., 15N-CO) and analyze intermediates via ESI-MS . Compare with analogous systems (e.g., 1,1-di-tert-butylperoxy-3,3,5-trimethylcyclohexane) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
